molecular formula C24H30N2O7 B14958378 4-[(N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvalyl)amino]butanoic acid

4-[(N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvalyl)amino]butanoic acid

Cat. No.: B14958378
M. Wt: 458.5 g/mol
InChI Key: ZKSQIOHGIKKUOQ-UHFFFAOYSA-N
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Description

4-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANAMIDO}BUTANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the chromen ring system, followed by the introduction of the acetamido and pentanamido groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromen ring system can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.

    Substitution: The acetamido and pentanamido groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen ring can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANAMIDO}BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The acetamido and pentanamido groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANAMIDO}BUTANOIC ACID is unique due to its specific combination of functional groups and the chromen ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H30N2O7

Molecular Weight

458.5 g/mol

IUPAC Name

4-[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoylamino]butanoic acid

InChI

InChI=1S/C24H30N2O7/c1-2-6-19(23(30)25-12-5-9-22(28)29)26-21(27)14-32-15-10-11-17-16-7-3-4-8-18(16)24(31)33-20(17)13-15/h10-11,13,19H,2-9,12,14H2,1H3,(H,25,30)(H,26,27)(H,28,29)

InChI Key

ZKSQIOHGIKKUOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NCCCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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